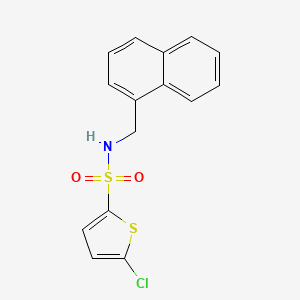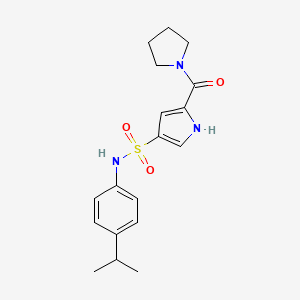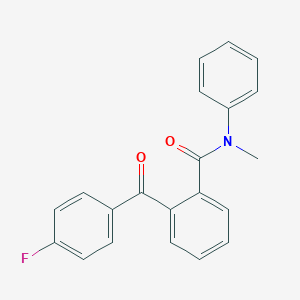
5-chloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'compound X' in scientific literature. It is a heterocyclic compound that contains a chloro group, a naphthalene ring, and a thiophene ring. The sulfonamide group is attached to the thiophene ring.
Wirkmechanismus
Compound X is believed to exert its effects through the inhibition of enzymes and proteins. The exact mechanism of action is not fully understood, but it is thought to involve the binding of the compound to the active site of the enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to the observed effects.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to decrease the production of reactive oxygen species, which can cause damage to cells and tissues. Compound X has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been extensively studied, and its effects are well-understood. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over long periods of time. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of compound X. One potential direction is the development of new derivatives of the compound with improved properties. Another direction is the study of the compound's effects on other enzymes and proteins. The potential anticancer properties of the compound also warrant further investigation. Finally, the development of new methods for the synthesis of the compound could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of compound X involves the reaction between 5-chloro-2-thiophenesulfonamide and naphthalen-1-ylmethylamine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-100°C. The yield of the reaction is typically around 70-80%. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes and proteins, including carbonic anhydrase, aldose reductase, and cyclooxygenase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. Compound X has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c16-14-8-9-15(20-14)21(18,19)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFIWNKSFOOKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)
![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7495970.png)
![7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B7495976.png)
![2-[3-(2,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7495983.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B7495991.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)


![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)